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Compound of Interest

Compound Name: 2,6-Dimethylquinolin-4-ol

Cat. No.: B107952

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dimethylquinolin-4-ol (CAS No. 15644-82-3), a quinoline derivative of interest to researchers
in medicinal chemistry and drug development. This document compiles available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate
compound identification, characterization, and further research.

Compound Identification

Compound Name: 2,6-Dimethylquinolin-4-ol Synonyms: 2,6-Dimethyl-4-hydroxyquinoline,
2,6-dimethyl-1H-quinolin-4-one CAS Number: 15644-82-3 Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 2,6-Dimethylquinolin-4-
ol.

'H NMR Spectroscopic Data

A proton NMR spectrum for 2,6-Dimethyl-4-quinolinol is available, though specific peak
assignments and coupling constants require direct access to the spectral data for full
interpretation.[1]
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3C NMR Spectroscopic Data

Detailed experimental 3C NMR data for 2,6-Dimethylquinolin-4-ol is not readily available in
the public domain. Theoretical predictions and comparisons with structurally similar
compounds, such as 2,6-dimethylquinoline, can provide estimated chemical shifts. For 2,6-
dimethylquinoline, characteristic peaks are observed for the methyl groups and the aromatic
carbons of the quinoline core.[2]

Infrared (IR) Spectroscopy Data

Specific experimental IR data with peak assignments for 2,6-Dimethylquinolin-4-ol is limited.
However, characteristic absorption bands can be predicted based on its functional groups.
Expected peaks would include O-H stretching for the hydroxyl group, C-H stretching for the
aromatic and methyl groups, C=C and C=N stretching within the quinoline ring, and C-O
stretching.

Mass Spectrometry (MS) Data

While experimental mass spectra with detailed fragmentation analysis for 2,6-
Dimethylquinolin-4-ol are not widely published, predicted mass spectrometry data is
available. The primary ionization method for such aromatic nitrogen heterocycles is typically
electron ionization (ElI).

Adduct m/z (Predicted)
[M+H]* 174.09134
M+Na]* 196.07328

[ ]

[M-H]~ 172.07678
[M+NHa]* 191.11788
[M+K]* 212.04722

[M]* 173.08351

Experimental Protocols
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The following sections outline general methodologies for obtaining the spectroscopic data
presented.

NMR Spectroscopy

Sample Preparation:

o Asample of 2,6-Dimethylquinolin-4-ol is dissolved in a suitable deuterated solvent (e.g.,
DMSO-ds, CDCI3).

e The solution is transferred to a 5 mm NMR tube.

o A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added for
chemical shift calibration.

Data Acquisition:

e 1H and 3C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

o Standard pulse sequences are used for both *H (single-pulse) and 13C (proton-decoupled)
acquisitions.

o Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be
performed to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

o A small amount of the solid 2,6-Dimethylquinolin-4-ol is finely ground with dry potassium
bromide (KBr).

o The mixture is then compressed under high pressure to form a thin, transparent pellet.
Data Acquisition:

e The KBr pellet is placed in the sample holder of an FTIR spectrometer.
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e The spectrum is recorded, typically in the range of 4000-400 cm~1.

o Abackground spectrum of a pure KBr pellet is also recorded and subtracted from the sample
spectrum.

Mass Spectrometry

Sample Introduction:

o For a solid sample like 2,6-Dimethylquinolin-4-ol, a direct insertion probe is commonly
used. The sample is placed in a capillary tube at the end of the probe and introduced into the

ion source.
lonization:

o Electron lonization (EI) is a standard method for this type of compound. The sample is
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

Mass Analysis and Detection:

e The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole or time-of-flight).

o A detector records the abundance of each ion, generating the mass spectrum.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2,6-
Dimethylquinolin-4-ol.
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Spectroscopic Analysis Workflow for 2,6-Dimethylquinolin-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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